molecular formula C34H16F2N2O11 B6361169 [6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate CAS No. 1609395-32-5

[6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate

Cat. No.: B6361169
CAS No.: 1609395-32-5
M. Wt: 666.5 g/mol
InChI Key: UTQOCCIXIILRQI-UHFFFAOYSA-N
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Description

. It is a cell-permeable fluorescent probe used for sensitive and selective detection of H2S2 and hydrogen polysulfides in aqueous buffers as well as in cells/biological systems . It shows almost no cytotoxicity and can be used in detecting H2Sn (not H2S) in cells .


Molecular Structure Analysis

The molecular formula of DSP-3 is C34H16F2N2O11 . The molecular weight is 666.49 g/mol . The InChI key is UTQOCCIXIILRQI-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

DSP-3 is a white to yellow floc . It is soluble in DMSO . It is stable for at least 2 years after receipt when stored at -20°C .

Mechanism of Action

Target of Action

DSP-3, also known as DSP-5336, is an investigational small molecule inhibitor that primarily targets the menin and mixed-lineage leukemia (MLL) protein interaction . Menin and MLL play key roles in biological pathways, including cell growth regulation, cell cycle control, genomic stability, bone development, and hematopoiesis .

Mode of Action

DSP-3 interacts with its targets by directly binding to the MENIN protein . It inhibits the MENIN-MLL interaction, which is crucial for the leukemogenic activity of MLL fusion proteins . This inhibition may reverse the leukemogenic activity of MLL fusion proteins, offering a potential therapeutic option for acute leukemia .

Biochemical Pathways

The inhibition of the MENIN-MLL interaction by DSP-3 affects several biochemical pathways. These pathways are involved in cell growth regulation, cell cycle control, genomic stability, bone development, and hematopoiesis . The disruption of the MENIN-MLL interaction may lead to the suppression of the expression of hematopoietic stem cell program genes, such as HOXA9 and MEIS1 .

Result of Action

The inhibition of the MENIN-MLL interaction by DSP-3 leads to molecular and cellular effects. It suppresses the expression of hematopoietic stem cell program genes, such as HOXA9 and MEIS1 . This suppression may induce terminal differentiation, potentially reversing the leukemogenic activity of MLL fusion proteins . In clinical studies, DSP-3 has shown promising results in patients with relapsed or refractory acute leukemia .

Safety and Hazards

DSP-3 has hazard statements H315-H319-H335 . The precautionary statements are P261-P305 + P351 + P338 . It is not classified as dangerous goods for transportation .

Biochemical Analysis

Biochemical Properties

DSP-3 interacts with various biomolecules in biochemical reactions. It is often used in pH 7.5 buffer solutions to couple with molecules containing primary amines through amide bonds . This interaction is crucial for its function as a fluorescent probe.

Cellular Effects

The effects of DSP-3 on cellular processes are primarily related to its role as a fluorescent probe. It is used for the sensitive and selective detection of H2S2 and hydrogen polysulfides in cells

Molecular Mechanism

DSP-3 exerts its effects at the molecular level through its interactions with biomolecules. It couples with molecules containing primary amines through amide bonds in a pH 7.5 buffer solution . This interaction allows DSP-3 to function as a fluorescent probe for the detection of H2S2 and hydrogen polysulfides.

Temporal Effects in Laboratory Settings

DSP-3 is stable for at least 2 years after receipt when stored at -20°C

Metabolic Pathways

It is known to interact with molecules containing primary amines

Transport and Distribution

It is known to be lipophilic and membrane-permeable , which may influence its localization or accumulation within cells.

Subcellular Localization

As a lipophilic and membrane-permeable compound , it may be able to access various subcellular compartments. Specific targeting signals or post-translational modifications that direct DSP-3 to specific compartments or organelles have not been identified.

Properties

IUPAC Name

[6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H16F2N2O11/c35-27-11-5-17(37(42)43)13-22(27)31(39)46-19-7-9-25-29(15-19)48-30-16-20(47-32(40)23-14-18(38(44)45)6-12-28(23)36)8-10-26(30)34(25)24-4-2-1-3-21(24)33(41)49-34/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQOCCIXIILRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])F)OC6=C3C=CC(=C6)OC(=O)C7=C(C=CC(=C7)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H16F2N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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